molecular formula C45H76O3 B593966 9(S)-HODE cholesteryl ester

9(S)-HODE cholesteryl ester

Cat. No.: B593966
M. Wt: 665.1 g/mol
InChI Key: ALWABJCAEDQEGO-OTHQBIEFSA-N
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Description

9(S)-HODE cholesteryl ester is an ester of cholesterol . The ester bond is formed between the carboxylate group of a fatty acid and the hydroxyl group of cholesterol . Cholesteryl esters have a lower solubility in water due to their increased hydrophobicity . They are associated with atherosclerosis and are found in human brains as lipid droplets which store and transport cholesterol .


Synthesis Analysis

Cholesteryl ester (CE) and diacylglycerol (DAG) molecular species are important lipid storage and signaling molecules . The current study demonstrates that lithiated adducts of CE and DAG molecular ions have enhanced ionization and lipid class-specific fragmentation in tandem mass spectrometry (MS/MS) scan modes .


Molecular Structure Analysis

Cholesteryl ester transfer proteins (CETP) regulate plasma cholesterol levels by transferring cholesteryl esters (CEs) among lipoproteins . Individual-molecule 3D structures of CETP bound to lipoproteins provide a model for understanding the mechanism by which CETP mediates lipid transfer .


Physical and Chemical Properties Analysis

Cholesteryl esters have a lower solubility in water due to their increased hydrophobicity . The allele score was weighted according to the association with plasma levels of non-HDL cholesterol and the allele frequency of the CETP genetic variants in the Copenhagen studies .

Scientific Research Applications

  • Oxidized cholesteryl esters, including products like 9(S)-HODE cholesteryl ester, play a significant role in the initiation and progression of atherosclerosis. They stimulate endothelial cells to bind monocytes, a crucial event in atherogenesis, involving protein kinase C– and mitogen-activated protein kinase–dependent pathways (Huber et al., 2002).

  • Oxidized low-density lipoproteins (LDL), which may contain oxidized products like this compound, can induce macrophage release of interleukin 1 beta (IL-1 beta). This cytokine enhances vascular smooth muscle cell proliferation, contributing to atherogenesis (Ku et al., 1992).

  • This compound is found in human blood plasma. Its presence and stability suggest a physiological role in healthy individuals (Yamamoto & Niki, 1989).

  • The molecular motion of cholesterol esters, such as this compound, changes with temperature, affecting their physical state and possibly their biological roles (Ginsburg et al., 1982).

  • Certain oxidized cholesterol esters, including derivatives of 9(S)-HODE, have been identified in oxidatively modified human low-density lipoprotein (LDL) and are associated with cytotoxicity against human cells, suggesting their involvement in inflammatory disorders (Miyoshi et al., 2013).

  • 9(S)-HODE and its derivatives can act as ligands for G protein-coupled receptors, indicating a role in cellular signaling processes related to conditions like atherosclerosis (Obinata et al., 2005).

  • Identification of core aldehydes among in vitro peroxidation products of cholesteryl esters, including this compound, contributes to understanding the chemical nature and potential effects of these oxidized lipids (Kamido et al., 1993).

Mechanism of Action

Target of Action

The primary target of 9(S)-HODE cholesteryl ester is the Cholesteryl Ester Transfer Protein (CETP) . CETP is a promising therapeutic target for cardiovascular diseases as it effectively lowers the low-density lipoprotein cholesterol levels and increases the high-density lipoprotein cholesterol levels in the human plasma .

Mode of Action

This compound interacts with CETP, which has a flexible conformation and can form a continuous tunnel through its long axis, enabling the directional transfer of cholesteryl ester and triglycerides . The n-terminal β-barrel structure of CETP penetrates the HDL surface to promote cholesterol ester uptake . When CETP inhibitors enter the CETP channel, they increase the rigidity of CETP binding to HDL, increasing the number of free CETP molecules that bind exclusively to HDL .

Biochemical Pathways

The regulation of CETP activity can change the concentration of cholesteryl esters (CE) in HDLs, VLDLs, and LDLs . This process is part of the cholesterol reverse transport (RCT) pathway . The decrease in cholesteryl ester can lower HDL and increase LDL, which may be an indicator of cardiovascular problems .

Pharmacokinetics

It is known that cholesteryl esters have a lower solubility in water due to their increased hydrophobicity . This property could impact the compound’s ADME properties and their impact on bioavailability.

Result of Action

The result of the action of this compound is a change in the concentration of cholesteryl esters in HDLs, VLDLs, and LDLs . This can lead to a decrease in HDL and an increase in LDL, which may be an indicator of cardiovascular problems .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of other lipoproteins and the pH of the environment. The hydrophobic nature of cholesteryl esters means they have a lower solubility in water , which could influence the compound’s action, efficacy, and stability.

Future Directions

Inhibition of CETP emerged as a promising pharmacological target during the past two decades . Insights into the structural-based CETP-lipoprotein interactions can unravel CETP inhibition machinery, which can hopefully guide the design of more effective CETP inhibitors that combat ASCVD .

Biochemical Analysis

Biochemical Properties

9(S)-HODE cholesteryl ester participates in biochemical reactions primarily through its role in lipid metabolism. It is involved in the transfer of cholesteryl esters among lipoproteins, a process regulated by cholesteryl ester transfer proteins (CETP) . This interaction with CETP is crucial for the regulation of plasma cholesterol levels .

Cellular Effects

The presence of this compound can have profound effects on cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, the transfer of cholesteryl esters among lipoproteins, facilitated by CETP, can modulate lipoprotein cholesterol levels, which are associated with risk factors for atherosclerotic cardiovascular disease .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its interactions with CETP. CETP mediates the transfer of cholesteryl esters and triglycerides between high-density lipoproteins (HDLs) and apolipoprotein B-100 containing lipoproteins in plasma . This activity can directly lower the cholesterol levels of HDL and enhance HDL catabolism .

Metabolic Pathways

This compound is involved in the lipid metabolism pathway, specifically in the transfer of cholesteryl esters among lipoproteins . This process involves enzymes such as CETP and potentially interacts with cofactors involved in lipid metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by CETP . CETP mediates the exchange of cholesteryl esters among lipoproteins, influencing the distribution of these lipids within the body .

Subcellular Localization

The subcellular localization of this compound is likely associated with lipoproteins and lipid droplets within cells, given its role in lipid metabolism

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9S,10Z,12Z)-9-hydroxyoctadeca-10,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H76O3/c1-7-8-9-10-11-13-16-22-37(46)23-17-14-12-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h11,13,16,22,25,34-35,37-42,46H,7-10,12,14-15,17-21,23-24,26-33H2,1-6H3/b13-11-,22-16-/t35-,37-,38+,39+,40-,41+,42+,44+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWABJCAEDQEGO-OTHQBIEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C/[C@H](CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H76O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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